4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid
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Overview
Description
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid is an organic compound with the molecular formula C15H13BrO4. This compound is characterized by the presence of a bromobenzyl group and a methoxybenzoic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl alcohol and 3-methoxybenzoic acid.
Esterification: The 4-bromobenzyl alcohol is esterified with 3-methoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Conversion to 4-[(4-Bromobenzyl)oxy]-3-carboxybenzoic acid.
Reduction: Formation of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzyl alcohol.
Scientific Research Applications
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to modulation of their activity. The methoxybenzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzoic acid: Similar structure with an ethoxy group instead of a methoxy group.
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid: Contains a fluorine atom instead of a bromine atom in the benzyl group.
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid: Contains a chlorine atom instead of a bromine atom in the benzyl group.
Uniqueness
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence the compound’s reactivity and binding affinity in biochemical assays.
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATMQUPWPCOCMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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